3-Aminobenzylamine dihydrochloride

Übersicht

Beschreibung

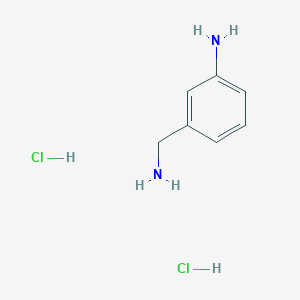

3-Aminobenzylamine dihydrochloride is a chemical compound with the molecular formula C7H10N2·2HCl and a molecular weight of 195.09 g/mol . It is an aminobenzamide and is often used as a chemical building block in the synthesis of more complex compounds . This compound is known for its unique chemical structure and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Aminobenzylamine dihydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of 3-nitrobenzylamine with hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amino group . The resulting 3-aminobenzylamine is then reacted with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale hydrogenation reactions using specialized reactors and catalysts to ensure high yield and purity . The final product is then purified through crystallization or recrystallization techniques to obtain the dihydrochloride salt in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

3-Aminobenzylamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Nitrobenzylamine derivatives.

Reduction: Various amine derivatives.

Substitution: Substituted benzylamine derivatives.

Wissenschaftliche Forschungsanwendungen

Based on the search results, here's a detailed overview of the applications of compounds related to "3-Aminobenzylamine dihydrochloride":

Note: While the query specifically asks about "this compound," the search results provide information on related compounds like N6-benzyladenosine 5'-uronamide derivatives and 2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride, which are relevant due to the presence of the 3-aminobenzyl group.

A3 Adenosine Receptor Agonists

N6-benzyladenosine 5'-uronamide derivatives have been described as moderately selective A3 adenosine receptor agonists . The combination of N6-benzyl- and 5'-N-alkyluronamide modifications of adenosine increases A3 receptor binding affinity and selectivity versus A1 and A2a receptors .

Modifications for Potency and Selectivity:

- 5'-N-Methyluronamides and N6-(3-substituted-benzyl)adenosines: These are optimal for potency and selectivity at A3 receptors .

- Substitution at the N6-position: The position of substitution causing the greatest selective enhancement of potency at A3 receptors was found to be the N6-position . The benzyl group favored A3 receptor selectivity and was compatible with the 5'-N-ethylcarboxamide .

- Triple Substitution of Adenosine: Triple substitution of adenosine results in a further enhancement of the degree of A3 selectivity .

Examples of A3 Adenosine Receptor Agonists:

- N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (IB-MECA) is a potent A3 agonist .

- 2-chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide is a potent and selective agent in binding assays and a full agonist in the inhibition of adenylate cyclase .

Biological Activity and Potential Applications:

- Activation of A3 receptors may be important in regulating the central nervous system (CNS), cardiac, inflammatory, and reproductive functions .

- A3 receptor activation enhances the release of inflammatory mediators from mast cells, lowers blood pressure, and depresses locomotor activity .

- Selective activation of an A3 adenosine receptor can be achieved by administering a therapeutically or prophylactically effective amount of a compound that binds with the A3 receptor to stimulate an A3 receptor-dependent response .

2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride

Molecular Properties:

- It has a molecular formula of C10H16N2O·2HCl and a molecular weight of approximately 253.17 g/mol.

- Dihydrochloride salts enhance its solubility and stability.

Applications:

- It is used as a versatile chemical compound in various scientific research applications.

- It is essential for synthesizing derivatives or conjugates useful in various fields, including medicinal chemistry.

Comparative Molecular Field Analysis (CoMFA)

Wirkmechanismus

The mechanism of action of 3-aminobenzylamine dihydrochloride involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function . In biochemical assays, the compound can act as a substrate or inhibitor, modulating enzyme activity and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Aminobenzylamine: The parent compound without the dihydrochloride salt.

4-Aminobenzylamine: A positional isomer with the amino group at the para position.

2-Aminobenzylamine: A positional isomer with the amino group at the ortho position.

Uniqueness

3-Aminobenzylamine dihydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and interactions. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications in research and industry .

Biologische Aktivität

3-Aminobenzylamine dihydrochloride (C7H12Cl2N2) is a compound that has garnered attention in various biological research contexts due to its potential pharmacological applications, particularly as an adenosine A3 receptor agonist. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a dihydrochloride salt of 3-aminobenzylamine. The chemical structure includes an amine group attached to a benzyl moiety, which is critical for its biological interactions. The compound's molecular formula is C7H12Cl2N2, and it has a molecular weight of approximately 195.09 g/mol.

The primary mechanism of action for this compound involves its role as an agonist at the A3 adenosine receptor. Activation of this receptor has been associated with various physiological effects, including:

- Immunosuppression : A3 receptor activation can inhibit inflammatory responses, making it a target for conditions where inflammation is detrimental.

- Cardiovascular Effects : Studies indicate that A3 receptor agonists can lower blood pressure and modulate heart rate.

- Central Nervous System (CNS) Regulation : The A3 receptor plays a role in neurotransmission and neuroprotection, suggesting potential applications in neurodegenerative diseases.

Selectivity and Potency

Research has demonstrated that modifications to the benzyl group can enhance the selectivity and potency of compounds targeting A3 receptors. For instance, derivatives such as N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide have shown significant selectivity for the A3 receptor compared to A1 and A2 receptors .

Comparative Studies

A series of studies have evaluated the binding affinity of 3-aminobenzylamine derivatives at various adenosine receptors. Notably, certain modifications have resulted in compounds that are 50-fold more selective for A3 receptors than their counterparts .

| Compound | Binding Affinity (nM) | Selectivity Ratio (A3:A1) |

|---|---|---|

| N6-(3-iodobenzyl)-adenosine | 0.5 | 50:1 |

| 2-chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide | 0.1 | >100:1 |

Neuroprotective Effects

In experimental models of cerebral ischemia, administration of this compound has been linked to improved survival rates and reduced neurological deficits. For instance, one study demonstrated that mice treated with an A3 receptor agonist showed significant improvements in cortical blood flow following ischemic events .

Inflammatory Response Modulation

Another study highlighted the compound's ability to enhance the release of anti-inflammatory mediators from mast cells, indicating its potential role in managing allergic responses or chronic inflammatory conditions .

Safety Profile and Toxicity

While this compound exhibits promising biological activities, understanding its safety profile is crucial. Preliminary data suggest low toxicity levels; however, comprehensive toxicological assessments are necessary to evaluate long-term effects and safe dosage ranges.

Eigenschaften

IUPAC Name |

3-(aminomethyl)aniline;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.2ClH/c8-5-6-2-1-3-7(9)4-6;;/h1-4H,5,8-9H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUNCHWZPFLDAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.